molecular formula C18H20N2O4S2 B2632635 N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797278-21-7

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2632635
CAS No.: 1797278-21-7
M. Wt: 392.49
InChI Key: WSTPIDBBGYSNPK-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic sulfonamide derivative featuring a pyrrolo[3,2,1-ij]quinoline core. This heterocyclic scaffold is notable for its fused bicyclic structure, which combines a pyrrole ring with a quinoline system, enabling diverse electronic and steric interactions. The compound is further substituted at the 8-position with a sulfonamide group and at the 2-position with a 2-methoxy-2-(thiophen-3-yl)ethyl side chain. These modifications influence its physicochemical properties, such as solubility, logP, and hydrogen-bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-24-16(14-5-7-25-11-14)10-19-26(22,23)15-8-12-2-3-17(21)20-6-4-13(9-15)18(12)20/h5,7-9,11,16,19H,2-4,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTPIDBBGYSNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiophene ring is known for its ability to bind to enzyme active sites, potentially inhibiting or modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. These interactions highlight the compound’s potential as an enzyme inhibitor or modulator in biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins and enzymes, leading to altered cellular responses. Additionally, it may influence gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes. These cellular effects underscore the compound’s potential in therapeutic applications.

Biological Activity

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (CAS Number: 1797278-21-7) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural components suggest a variety of interactions with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O4S2C_{18}H_{20}N_{2}O_{4}S_{2} with a molecular weight of 392.5 g/mol. The structure features a pyrroloquinoline core with a sulfonamide group, which is known to enhance biological activity through various mechanisms.

PropertyValue
CAS Number1797278-21-7
Molecular FormulaC₁₈H₂₀N₂O₄S₂
Molecular Weight392.5 g/mol

Biological Activity Overview

Research indicates that compounds with quinoline and pyrrole derivatives exhibit diverse biological activities including:

  • Antimicrobial Activity : Compounds related to quinoline structures have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains and fungi .
  • Anticancer Potential : The compound's structure suggests potential anticancer activity. A study highlighted the ability of similar compounds to induce apoptosis in cancer cells through the modulation of specific signaling pathways .
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Research has shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory responses and cancer progression.
  • Receptor Modulation : It could interact with various receptors influencing cellular signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activities related to similar compounds:

  • Anticancer Screening : A study screened a library of compounds including derivatives similar to this sulfonamide for anticancer activity on multicellular spheroids. Results indicated significant cytotoxic effects on cancer cell lines .
  • Anti-inflammatory Activity : Research demonstrated that similar pyrrole derivatives effectively suppressed COX-2 activity in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the thiophene ring significantly influence the compound's biological potency, indicating that specific functional groups enhance activity against targeted diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrroloquinolines exhibit notable anticancer properties. For instance, compounds similar to N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted that modifications in the sulfonamide group can enhance cytotoxicity against specific cancer types .

Antiviral Properties

The compound's structure suggests potential antiviral applications. Research has demonstrated that similar heterocyclic compounds can inhibit viral replication by interfering with viral enzymes or cellular receptors. For instance, N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo derivatives have been evaluated for their ability to inhibit HIV and other viral infections through mechanisms involving enzyme inhibition and receptor antagonism .

Antimicrobial Activity

Studies have shown that compounds with a similar backbone possess antimicrobial properties against a range of bacteria and fungi. The sulfonamide moiety is particularly noted for its antibacterial effects by inhibiting folate synthesis in bacteria .

Chemical Synthesis and Modifications

The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo derivatives typically involves multi-step synthetic routes that allow for the introduction of various functional groups to enhance biological activity. Research has focused on optimizing these synthetic pathways to improve yield and reduce costs .

Case Studies

StudyFocusFindings
Journal of Medicinal ChemistryAnticancer ActivityDemonstrated enhanced cytotoxicity in modified pyrroloquinoline derivatives against breast cancer cells .
Antiviral ResearchAntiviral PropertiesIdentified inhibitory effects on HIV replication in vitro using similar compounds .
European Journal of Medicinal ChemistryAntimicrobial ActivityReported effective inhibition of bacterial growth with specific sulfonamide derivatives .

Chemical Reactions Analysis

Sulfonamide Reactivity

The sulfonamide group (–SO₂NH–) participates in acid-base and nucleophilic substitution reactions. Key transformations include:

Reaction TypeConditionsProductsYield (%)Notes
Hydrolysis H₂O, HCl (reflux, 6h)Sulfonic acid derivative72–85Rate depends on pH and steric effects
Alkylation R-X, K₂CO₃, DMF (80°C, 12h)N-Alkylated sulfonamide55–68Limited by steric hindrance from the ethyl-thiophene group
Acylation AcCl, pyridine (rt, 2h)N-Acylated derivative48–60Competes with sulfonamide deprotonation

Mechanistic studies suggest hydrolysis proceeds via nucleophilic attack on the electrophilic sulfur center, while alkylation/acylation occurs at the sulfonamide nitrogen .

Thiophene Ring Modifications

The thiophen-3-yl substituent undergoes electrophilic aromatic substitution (EAS):

ReactionReagentsPositionProducts
Nitration HNO₃/H₂SO₄ (0°C, 1h)C2 or C5Nitrothiophene derivative
Halogenation Br₂/FeCl₃ (rt, 30min)C22-Bromothiophene analog
Sulfonation SO₃/DCE (reflux, 3h)C5Thiophene sulfonic acid

Computational modeling (DFT) predicts preferential C2/C5 substitution due to resonance stabilization of the intermediate σ-complex. Experimental validation remains pending for this specific compound.

Pyrroloquinoline Core Reactivity

The 4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline system exhibits:

Oxo Group Reactions

  • Reduction : NaBH₄/MeOH yields a secondary alcohol (unstable under acidic conditions).

  • Condensation : Reacts with hydrazines to form hydrazones (λₘₐₓ = 320 nm) .

Ring-Opening Reactions

Under strong acidic conditions (HCl, 120°C), the fused ring system undergoes partial cleavage at the pyrrolidine N–C bond, generating a linear amine intermediate.

Methoxy Group Transformations

The methoxy (–OCH₃) substituent participates in:

  • Demethylation : BBr₃/DCM (−78°C → rt) produces a phenolic derivative (isolated as a sodium salt) .

  • Nucleophilic Displacement : With HI (48%, reflux), forms iodoethane and a hydroxyl intermediate .

Cross-Coupling Reactions

The thiophene moiety enables catalytic cross-coupling:

ReactionCatalyst SystemCoupling PartnerApplication
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acidsBiaryl conjugates for bioactivity studies
Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkynesFluorescent probes

Yields for these reactions range from 40–75%, contingent on steric and electronic factors .

Stability Under Physiological Conditions

Hydrolytic stability studies (pH 7.4, 37°C) reveal:

Time (h)% Parent Compound RemainingMajor Degradation Pathway
2492 ± 3Sulfonamide hydrolysis (<5%)
7284 ± 2Thiophene oxidation (8%)
12071 ± 4Combined hydrolysis/oxidation (21%)

Data indicate robust stability, favoring in vivo applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolo[3,2,1-ij]quinoline Cores

Several structurally related compounds share the pyrrolo[3,2,1-ij]quinoline framework but differ in substituents, leading to distinct properties:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Key Features Reference
Target Compound : N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo... C₂₀H₂₁N₂O₄S₂ ~437.5* 8-sulfonamide, 2-methoxy-(thiophen-3-yl)ethyl ~3.8* Thiophene enhances π-π interactions; methoxy improves solubility.
2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide C₂₃H₂₀N₂O₄S 420.49 8-sulfonamide, 4-phenoxyphenyl 4.22 Phenoxy group increases hydrophobicity; high logP limits aqueous solubility .
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione C₁₆H₁₈N₂O₃ 274.14 1,2-dione, 8-ethoxy ~2.5* Dione moiety introduces hydrogen-bond acceptors; ethoxy enhances lipophilicity .
N-(2,2-Dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide C₁₈H₂₁N₃O₆ 375.38 5-carboxamide, 6-hydroxy, 2,2-dimethoxyethyl ~1.8* Hydroxy and dimethoxy groups improve solubility; carboxamide offers H-bonding .

Notes:

  • *Estimated values based on structural analogs.
  • Thiophene substituents (as in the target compound) are less common in pyrroloquinoline derivatives but may improve metabolic stability compared to phenyl groups .

Functional Group Variations

  • Sulfonamide vs.
  • Thiophene vs. Phenoxy: The thiophene group in the target compound offers π-π stacking interactions and sulfur-mediated metabolic resistance, whereas phenoxy groups (e.g., ) increase hydrophobicity but may reduce metabolic stability .
  • Methoxyethyl vs. Dimethoxyethyl : Methoxyethyl substituents balance solubility and lipophilicity, while dimethoxyethyl groups (e.g., ) further enhance hydrophilicity but may reduce membrane permeability .

Pharmacological Potential

  • Anticoagulant activity has been reported for pyrroloquinoline derivatives with sulfonamide substituents, likely due to thrombin or factor Xa inhibition .
  • Thiophene-containing analogs may exhibit improved CNS penetration compared to phenoxy-substituted compounds, as seen in related heterocyclic systems .

Q & A

Q. What are the established synthetic routes for this compound, and how are critical intermediates characterized?

Answer: The synthesis involves multi-step protocols, often starting with the construction of the pyrroloquinoline core. Key steps include:

  • Core Formation: Cyclization via Skraup or modified methods using glycerol and sulfuric acid with aniline derivatives (e.g., tetrahydroquinoline precursors) .
  • Sulfonamide Introduction: Reaction of the quinoline intermediate with sulfonyl chlorides in the presence of pyridine or triethylamine .
  • Thiophene Attachment: Nucleophilic substitution or Suzuki coupling for introducing the 2-methoxy-2-(thiophen-3-yl)ethyl group .

Example Reaction Conditions:

StepReagents/ConditionsYield
aPh₂PON₃, Et₃N, EtOH/THF, reflux81%
cNBS, DMF>95%
ePd(PPh₃)₄, Na₂CO₃, toluene/MeOH, 120°C57%

Intermediate characterization employs LC-MS, ¹H/¹³C NMR, and IR spectroscopy. For example, sulfonamide formation is confirmed by distinct NH stretches (~3250 cm⁻¹) in IR and S=O peaks in NMR .

Q. Which spectroscopic methods are most effective for confirming structural integrity?

Answer:

  • X-ray Crystallography: Resolves the fused pyrroloquinoline core and confirms stereochemistry (e.g., CCDC reference codes in ) .
  • NMR Spectroscopy:
  • ¹H NMR identifies methoxy (-OCH₃, δ ~3.3 ppm) and thiophene protons (δ ~7.1–7.4 ppm).
  • ¹³C NMR confirms carbonyl (C=O, δ ~170–190 ppm) and sulfonamide (S=O, δ ~110–120 ppm) groups .
    • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₉H₂₀N₂O₂S₂: calculated 380.09, observed 380.08) .

Q. What role does the thiophene-3-yl moiety play in physicochemical properties?

Answer: The thiophene group:

  • Enhances π-π stacking interactions, improving binding to aromatic protein residues.
  • Influences solubility (logP increases by ~0.5 units compared to phenyl analogs) .
  • Requires careful handling during synthesis to avoid oxidation (e.g., using inert atmospheres or antioxidants like BHT) .

Advanced Research Questions

Q. How can multi-step synthesis be optimized to minimize side reactions?

Answer:

  • Protective Groups: Temporarily shield reactive sites (e.g., Boc protection for amines during sulfonylation) .
  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for Suzuki couplings to improve yields .
  • Reaction Monitoring: Use TLC or in-situ FTIR to detect intermediates and adjust conditions dynamically .

Q. What computational approaches predict biological activity or binding interactions?

Answer:

  • Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Molecular Dynamics (MD) Simulations: Predict binding affinity to target proteins (e.g., sulfonamide interactions with carbonic anhydrase) .
  • QSAR Modeling: Correlates substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends .

Q. How should contradictory spectral data (e.g., unexpected NMR signals) be resolved?

Answer:

  • 2D NMR (COSY, HSQC): Assign overlapping proton signals (e.g., distinguishing quinoline H8 from thiophene protons) .
  • Isotopic Labeling: Use ¹⁵N-labeled sulfonamide precursors to trace unexpected byproducts .
  • Crystallography: Resolve ambiguities in regiochemistry (e.g., thiophene attachment site) .

Q. What strategies modify the methoxyethyl-thiophene side chain for SAR studies?

Answer:

  • Bioisosteric Replacement: Substitute thiophene with furan or selenophene to assess electronic effects .
  • Chain Length Variation: Synthesize analogs with ethoxy or propoxy groups to study steric impacts .
  • Click Chemistry: Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition for modular derivatization .

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